2,4,5-Trifluoro-3-methoxybenzoic acid

Catalog No.
S1489163
CAS No.
112811-65-1
M.F
C8H5F3O3
M. Wt
206.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluoro-3-methoxybenzoic acid

CAS Number

112811-65-1

Product Name

2,4,5-Trifluoro-3-methoxybenzoic acid

IUPAC Name

2,4,5-trifluoro-3-methoxybenzoic acid

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

InChI

InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13)

InChI Key

YVJHZWWMKFQKDC-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)O)F

The exact mass of the compound 2,4,5-Trifluoro-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trifluoro-3-methoxybenzoic acid is a highly substituted aromatic carboxylic acid, recognized for its role as a critical building block in the synthesis of complex organic molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBaCpRoFOERRqA93JZRGZkMVGkN2j6vBq9hrcqokZezEBHWqyWqjnUAcQfKBJv-T0olcdeCZQkBJu7-DbgxHIQlrjU3tjvykRCHixZpuhOEdXD0josGkzObhjM76USCwxbBC6aj3Y_n2EkuiioLRVvqnLVKdkWsCraHBFV1ZnjDM-oSL1DoTXxSu-vrxIJsR6TRGAoAysj4UFhd-RNBQG4-f9v7Ftd0NKN)] The specific arrangement of its three electron-withdrawing fluorine atoms and one electron-donating methoxy group imparts distinct chemical properties that are leveraged in pharmaceutical and agrochemical research and development.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBaCpRoFOERRqA93JZRGZkMVGkN2j6vBq9hrcqokZezEBHWqyWqjnUAcQfKBJv-T0olcdeCZQkBJu7-DbgxHIQlrjU3tjvykRCHixZpuhOEdXD0josGkzObhjM76USCwxbBC6aj3Y_n2EkuiioLRVvqnLVKdkWsCraHBFV1ZnjDM-oSL1DoTXxSu-vrxIJsR6TRGAoAysj4UFhd-RNBQG4-f9v7Ftd0NKN)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuIAd8tPyIzprAnf_O2JCjyt_N_KQu3Rulr51hgomAE9KX1ifQWtNUoPn2sKQ6lT08V5zEzgBI9Ezx75JrATq7Wghp7JeP6wCNGKeJTw-tGNSAF-hzns7uk0dTI_so7qPfq6R0)] It is principally utilized as a precursor in multi-step synthetic routes, particularly for creating quinolone derivatives and other specialized chemical structures where this precise substitution pattern is required for subsequent reactions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRcJtP2OlR9YEpdAzyHlbeBvWEpZ0ssOymmll8QGFLj06Gjvfv95keUqXtLnUM-ByvVVIMO2SHrbLG5eO66QeCLuOG4HfyKLtz0RkaSQIdKXq_Y4yVn1rKZHrKm989jNx9mgAKPRyn2YEtsngmKlVBRnuaiA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)]

The precise 2,4,5-trifluoro-3-methoxy substitution pattern is non-interchangeable with other isomers or simpler fluorobenzoic acids in many synthetic applications. This specific arrangement dictates the regioselectivity of subsequent reactions, such as directed ortho-metalation, and influences the cyclization pathways essential for forming complex heterocyclic systems like quinolones.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRcJtP2OlR9YEpdAzyHlbeBvWEpZ0ssOymmll8QGFLj06Gjvfv95keUqXtLnUM-ByvVVIMO2SHrbLG5eO66QeCLuOG4HfyKLtz0RkaSQIdKXq_Y4yVn1rKZHrKm989jNx9mgAKPRyn2YEtsngmKlVBRnuaiA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)] Substituting with a different isomer, such as 3,4,5-trifluorobenzoic acid or analogs lacking the methoxy group, would alter the electronic and steric environment of the reactive sites, leading to incorrect product formation, significantly lower yields, or complete reaction failure. Therefore, for synthetic routes specifically designed around this intermediate, substitution is not a viable procurement option.

Essential Precursor for High-Yield Synthesis of Advanced Fluoroquinolone Cores

2,4,5-Trifluoro-3-methoxybenzoic acid is a documented essential starting material for the synthesis of key fluoroquinolone antibiotic intermediates, such as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEki7PkDEbaOYb3vulDqljAsNidzkou87wRQ5_AWqd5qrvbjJgLHjNG-Qmt1WuTbfYfvNKTMgkarpy19MhpWibs7pbsx6VX6kkkxYkUdqrewilQEkwDnkxYukq5wHMG_6hV_ZFo3CHnKFEmXCbZh48ilwNI-dBsi2XnNIOftXigzw%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4sybDiYpM-KcNDA-5u_oTi--C-1voxsXy11B-Lzk5OfOnenwzbKb83jzHYYaNnfZcfhdmFKp-qx8a29KtyPnOV7U4h3kL6Seir4cWFsQIBQWoE_utiTBMj34_B5Gbx0yY7nBY8tDt6Qh-D0zWEWO2HXsLKCBptu4kQ-6r8D5SVuAjRTo5e95MAeOdNSx7fhYuZuEid8uLl2vKQf6KAqKUsvzm-Y4RwdI7w97DLY8)] The synthesis pathway relies on the specific reactivity and substitution pattern of this molecule to construct the required tricyclic quinolone core. Using a different isomer or a less substituted benzoic acid would disrupt the required cyclization and substitution steps, making it unsuitable for producing this specific high-value pharmaceutical intermediate.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as a direct precursor to 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 112811-72-0), a core structure for antibiotics like Moxifloxacin.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4sybDiYpM-KcNDA-5u_oTi--C-1voxsXy11B-Lzk5OfOnenwzbKb83jzHYYaNnfZcfhdmFKp-qx8a29KtyPnOV7U4h3kL6Seir4cWFsQIBQWoE_utiTBMj34_B5Gbx0yY7nBY8tDt6Qh-D0zWEWO2HXsLKCBptu4kQ-6r8D5SVuAjRTo5e95MAeOdNSx7fhYuZuEid8uLl2vKQf6KAqKUsvzm-Y4RwdI7w97DLY8)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVIemPgz7Bk0O2j36K2CGAo5DiLzT6QXBiUTGa5C14WBM8D2wK22szDPi56b6gYrKHdxVuMzEeRBJhaDBVpJM1LR3xm2f2h2di-1eUuGFi8TWeGqeEbScgfyG7HS0zsnviJ0qnC0lSdFKnUcan9coZMdG-0S4U0sQ5zgjIAtguaYAg0yNsj78OxcaHi1Qwon7IlkMHHKeZC52NRjHNWJvkUaL2lIMvUqliw8aTfzF3M0Xr7usvK1_BnalkhWRuLdvPhiJjnHuNDdj-23SU1TebzVAQ5UP9)]
Comparator Or BaselineGeneric or alternatively substituted fluorobenzoic acids.
Quantified DifferenceNot applicable (Qualitative difference in synthetic utility).
ConditionsMulti-step synthesis of advanced fluoroquinolones.

For manufacturing specific fluoroquinolone APIs, this exact starting material is required by the established synthetic route, making substitution unfeasible.

Defined Thermal Properties for Process Control and Stability

2,4,5-Trifluoro-3-methoxybenzoic acid exhibits a distinct and well-characterized melting point, which is a critical parameter for process development and ensuring material purity. Its melting point is documented in a narrow range of 105-112 °C.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)] This contrasts with simpler, related structures like 4-(Trifluoromethyl)benzoic acid, which has a significantly higher melting point of 219-220 °C, and 2-(Trifluoromethyl)benzoic acid with a melting point of 107-110 °C.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9cxCozCHT6XteRt09-0w7h5T0bhFZKs3rbpPW43VFIXa2F0_K-rgNgSw5rzkYXKbsruexCXzphyBcq7ruLLb1KmBSMpcXRMi2bYiofd4mvhoyPIk5-Z4TSsaD8IE2hmEUSm161L7Qy-LXSx7-vSuS1w4dRA%3D%3D)] This specific thermal profile is important for solubility, reaction kinetics, and purification steps like crystallization in an industrial setting.

Evidence DimensionMelting Point (°C)
Target Compound Data105-112 °C[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHfaPIDgmI2qHHFZ3uuLHY_4MnPYaS-t8oYWtdg8xC6wmYc1Ko2JTKixQ8kVGuerZX0zQa4JJ2nxVkLUMOOhzzPsL-WKea6KP7yadn2MrkYKaZ1Zj_zrHkJR2dMiFCH9XhUnAFGUZvvJuiFL7HRCMSqJP8ung2pI9oDSIYK9qBTsA%3D%3D)]
Comparator Or Baseline4-(Trifluoromethyl)benzoic acid: 219-220 °C[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9cxCozCHT6XteRt09-0w7h5T0bhFZKs3rbpPW43VFIXa2F0_K-rgNgSw5rzkYXKbsruexCXzphyBcq7ruLLb1KmBSMpcXRMi2bYiofd4mvhoyPIk5-Z4TSsaD8IE2hmEUSm161L7Qy-LXSx7-vSuS1w4dRA%3D%3D)] 2-(Trifluoromethyl)benzoic acid: 107-110 °C[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF9cxCozCHT6XteRt09-0w7h5T0bhFZKs3rbpPW43VFIXa2F0_K-rgNgSw5rzkYXKbsruexCXzphyBcq7ruLLb1KmBSMpcXRMi2bYiofd4mvhoyPIk5-Z4TSsaD8IE2hmEUSm161L7Qy-LXSx7-vSuS1w4dRA%3D%3D)]
Quantified DifferenceSignificantly different thermal behavior compared to common fluorinated benzoic acid analogs.
ConditionsStandard atmospheric pressure.

A defined and moderate melting point allows for predictable behavior in heating, dissolution, and crystallization processes, which is crucial for scalable and reproducible manufacturing.

Enables Efficient Industrial Synthesis via Modern One-Pot Processes

Recent patents describe improved, industrially scalable synthesis routes specifically for 2,4,5-Trifluoro-3-methoxybenzoic acid. One method highlights a 'one-pot' process starting from N-methyltetrafluorophthalimide that proceeds through hydrolysis, methoxylation, and decarboxylation without needing to isolate intermediates.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdWYDetc5dXoU9KAPT6uM26QCRhnEl8Ulf-r5vpBApyZVKrIVuxl-2FPDHyxQaCCUCih_4WWszvrsran2mCS0SjMtVxV8HWfGICWN90iO9UOxpNpgs9MK-iKLj05j0W-si8kYGKmnTp2StlX8%3D)] Another patented route uses tetrafluorophthalic acid and dimethyl carbonate as a green methylating agent.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTbUM1hiqyenHZxA3d1cwIrCnwjEpzz03fHWv822P8B8juPPSIxG1072U337IddOzWc42iYoNeKslHZFDjDdclvA5GmjGBWyBn0rzbHbepyz1aTdBB7c_Qq_OYnTxJU-G_iHnwmqzk98DeTN0%3D)] These optimized manufacturing processes, developed specifically for this compound, result in high yield and purity, which may not be achievable for other isomers or analogs without significant, costly process redevelopment.

Evidence DimensionProcess Efficiency
Target Compound DataCan be produced via an efficient 'one-pot' method with few reaction steps and high yield, suitable for industrial scale-up.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdWYDetc5dXoU9KAPT6uM26QCRhnEl8Ulf-r5vpBApyZVKrIVuxl-2FPDHyxQaCCUCih_4WWszvrsran2mCS0SjMtVxV8HWfGICWN90iO9UOxpNpgs9MK-iKLj05j0W-si8kYGKmnTp2StlX8%3D)]
Comparator Or BaselineTraditional multi-step syntheses for other polysubstituted benzoic acids.
Quantified DifferenceFewer reaction steps, shorter period, avoids highly toxic reagents like dimethyl sulfate.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdWYDetc5dXoU9KAPT6uM26QCRhnEl8Ulf-r5vpBApyZVKrIVuxl-2FPDHyxQaCCUCih_4WWszvrsran2mCS0SjMtVxV8HWfGICWN90iO9UOxpNpgs9MK-iKLj05j0W-si8kYGKmnTp2StlX8%3D)]
ConditionsIndustrial scale synthesis.

Procuring this specific compound allows buyers to leverage an efficient and cost-effective manufacturing process, ensuring a reliable supply of high-purity material.

Key Starting Material for Advanced Fluoroquinolone Antibiotics

This compound is the designated precursor for the synthesis of the core structure of advanced fluoroquinolones, such as the intermediate for Moxifloxacin.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFY4sybDiYpM-KcNDA-5u_oTi--C-1voxsXy11B-Lzk5OfOnenwzbKb83jzHYYaNnfZcfhdmFKp-qx8a29KtyPnOV7U4h3kL6Seir4cWFsQIBQWoE_utiTBMj34_B5Gbx0yY7nBY8tDt6Qh-D0zWEWO2HXsLKCBptu4kQ-6r8D5SVuAjRTo5e95MAeOdNSx7fhYuZuEid8uLl2vKQf6KAqKUsvzm-Y4RwdI7w97DLY8)] Its specific substitution pattern is essential for the established, high-yield synthetic routes that build the required polycyclic system.

Building Block for Agrochemicals with Enhanced Bioactivity

The trifluoro-methoxy substitution pattern is used in the development of new herbicides and fungicides.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPboKoCH08hhGHgduGlYfafrXPg_bLOAeGyehT_MeHVfhn0diws1Q8RWjvTm99Hj77EBrRz6WJ-qOyyO5vuLZ6guvhd4ArZ7O7-ghtiNnwRuMk29jHybtJxPOEDa6aVJESyctPr3OUr5Que3vqeUyUupW0iWfdFMp33RK3K2s5jQLD0EZAJ0Zt8RnyZNgU7OCGmaG_Nox4D66ARm5LZCHO9OMJmL43lZv-mWPW7XJH-fEtZwiZmOhgar6IVRShSxgbvmTktxo44U_-2m-UC-C-RCCQ2gDh_O6D_kNcq96E_Fe9Vc%3D)] The fluorine atoms can increase metabolic stability and lipophilicity, potentially enhancing the efficacy and bioavailability of the final active agrochemical ingredient.

Intermediate for High-Performance Polymers and Materials

As a fluorinated aromatic building block, it can be incorporated into polymer formulations to improve material properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHnsmOmUyI-Y3ikfkWKTZOwpsXqotLEd76RqRzlaFhAvL4dzzoOfjGIdBHvCBvp9lb8CKoLOTjDnaQkol-M9CfoVlTuaR2FdHkyPvwIrkqBrZa0A2p4XfPI8GydJ_p8o8662gE%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPboKoCH08hhGHgduGlYfafrXPg_bLOAeGyehT_MeHVfhn0diws1Q8RWjvTm99Hj77EBrRz6WJ-qOyyO5vuLZ6guvhd4ArZ7O7-ghtiNnwRuMk29jHybtJxPOEDa6aVJESyctPr3OUr5Que3vqeUyUupW0iWfdFMp33RK3K2s5jQLD0EZAJ0Zt8RnyZNgU7OCGmaG_Nox4D66ARm5LZCHO9OMJmL43lZv-mWPW7XJH-fEtZwiZmOhgar6IVRShSxgbvmTktxo44U_-2m-UC-C-RCCQ2gDh_O6D_kNcq96E_Fe9Vc%3D)] Its defined thermal characteristics are beneficial for creating polymers with enhanced thermal stability and chemical resistance for use in electronics or automotive applications.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Methoxy-2,4,5-trifluorobenzoic acid
2,4,5-trifluoro-3-methoxybenzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types